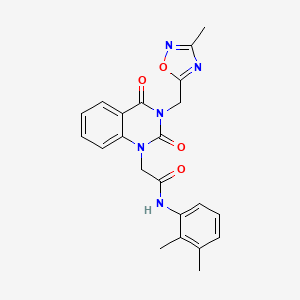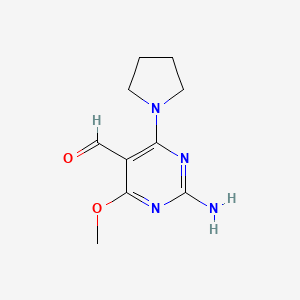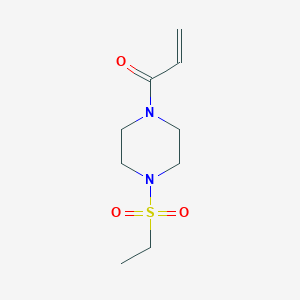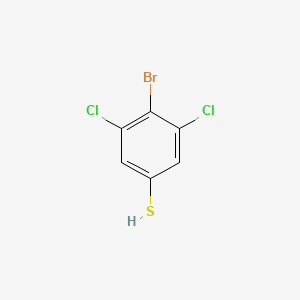![molecular formula C21H17ClN2O5S B2470759 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide CAS No. 922094-26-6](/img/structure/B2470759.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
The chemical compound N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide is a part of a broader class of compounds with various potential applications in scientific research. However, the specific compound does not have direct references in the provided literature. Instead, we can explore the broader context of similar compounds and their applications in scientific research, particularly focusing on dibenzoxazepines and related structures, to infer possible research applications of the queried compound.
Dibenzo[b,f][1,4]oxazepine Derivatives in Antipsychotic Treatment
Dibenzo[b,f][1,4]oxazepine derivatives, such as clozapine, are known for their atypical antipsychotic properties. Clozapine, a dibenzothiazepine class of antipsychotic drugs, has been shown to be effective in treating schizophrenia, especially in patients resistant to standard antipsychotic drugs. It ameliorates both core and negative symptoms of schizophrenia without the significant side effects associated with typical neuroleptics (Ashby & Wang, 1996)[https://consensus.app/papers/actions-drug-clozapine-review-ashby/1be2d627ca455e4bb84df484822993cd/?utm_source=chatgpt]. This suggests that similar compounds, including the one , might have potential applications in neurological research or as therapeutic agents for psychiatric disorders.
Synthetic and Pharmaceutical Applications
The synthesis and modification of benzothiazoles, including dibenzoxazepine derivatives, are of significant interest in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. For instance, Kamal et al. (2015)[https://consensus.app/papers/potential-benzothiazoles-patent-review-2010-2014-kamal/d911acb7918c5d8d95697cc83fe8946b/?utm_source=chatgpt] highlighted the therapeutic potential of benzothiazoles in their review, suggesting that the compound could be explored for similar applications.
Enzymatic Remediation and Environmental Applications
The enzymatic degradation of organic pollutants is a growing area of research, where oxidoreductive enzymes are used to degrade or transform recalcitrant compounds in wastewater. Enzymes such as laccases, peroxidases, and others have been employed in the presence of redox mediators to enhance the degradation efficiency of various pollutants (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. This suggests potential environmental applications for the compound , particularly in the development of new enzymatic treatments for pollution remediation.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withD2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor control.
Mode of Action
Based on its structural similarity to other neuroleptic compounds, it may act as anantagonist at its target receptors
Result of Action
As a potential neuroleptic, it may help tonormalize neurotransmitter levels and restore normal function in the central nervous system .
Propriétés
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-2-28-15-5-7-16(8-6-15)30(26,27)24-14-4-10-19-17(12-14)21(25)23-18-11-13(22)3-9-20(18)29-19/h3-12,24H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERFJJUQQWYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)



![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)
![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2470698.png)